molecular formula C22H18ClN5OS B12029157 2-((4-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide CAS No. 763106-32-7

2-((4-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B12029157
CAS No.: 763106-32-7
M. Wt: 435.9 g/mol
InChI Key: QLXKKARAYLHAJM-UHFFFAOYSA-N
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Description

SALOR-INT L468452-1EA is a chemical compound with the molecular formula C17H15ClN2O. It is known for its unique chemical properties and is used in various scientific research applications. The compound is characterized by its specific structure, which includes a chlorophenyl group and a pyrazolyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SALOR-INT L468452-1EA typically involves the reaction of 4-chlorobenzaldehyde with 3-methyl-1-phenyl-1H-pyrazol-5-amine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of SALOR-INT L468452-1EA involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the compound. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

SALOR-INT L468452-1EA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazoles.

Scientific Research Applications

SALOR-INT L468452-1EA is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of SALOR-INT L468452-1EA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3-(4-Chlorophenyl)-1-m-tolyl-1H-pyrazol-4-yl)methanol
  • 4-Chlorobenzaldehyde
  • 3-Methyl-1-phenyl-1H-pyrazol-5-amine

Uniqueness

SALOR-INT L468452-1EA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

CAS No.

763106-32-7

Molecular Formula

C22H18ClN5OS

Molecular Weight

435.9 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C22H18ClN5OS/c1-15-2-6-18(7-3-15)25-20(29)14-30-22-27-26-21(16-10-12-24-13-11-16)28(22)19-8-4-17(23)5-9-19/h2-13H,14H2,1H3,(H,25,29)

InChI Key

QLXKKARAYLHAJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=NC=C4

Origin of Product

United States

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